molecular formula C9H10BrClO B13638082 4-(2-Bromoethyl)-1-chloro-2-methoxybenzene

4-(2-Bromoethyl)-1-chloro-2-methoxybenzene

Cat. No.: B13638082
M. Wt: 249.53 g/mol
InChI Key: NTDSSKKLDKRMFE-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-chloro-2-methoxybenzene (C₉H₁₀BrClO) is a halogenated aromatic compound characterized by a bromoethyl (–CH₂CH₂Br) side chain at the para position, a chlorine atom at the ortho position, and a methoxy (–OCH₃) group at the meta position relative to the bromoethyl substituent. Its molecular structure (SMILES: COC1=C(C=CC(=C1)Cl)CCBr) makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, as evidenced by its use in synthesizing biotinylated ligands and bicyclic compounds . The compound’s reactivity is influenced by the electron-withdrawing chloro and methoxy groups, which modulate the electrophilicity of the bromoethyl moiety .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

4-(2-bromoethyl)-1-chloro-2-methoxybenzene

InChI

InChI=1S/C9H10BrClO/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4-5H2,1H3

InChI Key

NTDSSKKLDKRMFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-chloro-2-methoxybenzene typically involves the bromination of 1-chloro-2-methoxybenzene followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-chloro-2-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-chloro-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the dechlorinated benzene derivative.

Scientific Research Applications

4-(2-Bromoethyl)-1-chloro-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-methoxybenzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Substituent Variations: Bromoethyl vs. Bromomethyl

  • 4-(Bromomethyl)-1-chloro-2-methoxybenzene (C₈H₇BrClO): This analog replaces the bromoethyl group with a bromomethyl (–CH₂Br) substituent. The shorter alkyl chain reduces molecular weight (239.5 g/mol vs. Market reports indicate its use in agrochemicals, with a projected global production value of 4.2 million USD by 2025 . Key Difference: Lower boiling point (predicted 288.9°C for bromomethyl vs. >300°C estimated for bromoethyl) due to reduced molecular weight .

Halogen and Functional Group Modifications

  • 1-(2-Bromoethyl)-2-chlorobenzene (C₈H₈BrCl):
    • Lacks the methoxy group, simplifying the electronic profile. This compound is stored at 0–6°C and priced at JPY 16,500/5g, highlighting its commercial availability .
    • Key Difference : Absence of methoxy group reduces polarity, lowering solubility in polar solvents compared to the target compound .
  • 4-(2-Bromoethyl)-1,2-difluorobenzene (C₈H₇BrF₂):
    • Substitutes chlorine and methoxy with fluorine atoms. The electronegative fluorine atoms increase electrophilicity, making this compound more reactive in aryl coupling reactions .

Positional Isomerism

  • 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene (C₉H₁₀BrClO):
    • A structural isomer with bromine at the terminal (1°) position of the ethyl chain. This configuration may alter elimination pathways, favoring β-hydride elimination over SN2 mechanisms .
    • Key Difference : Higher predicted density (1.455 g/cm³ vs. ~1.3 g/cm³ for the target compound) due to differences in molecular packing .

Core Benzene Derivatives

  • 2-Chloroanisole (1-Chloro-2-methoxybenzene) (C₇H₇ClO):
    • The parent structure without the bromoethyl group. It has a boiling point of 198.5°C and a density of 1.191 g/cm³, significantly lower than bromoethyl derivatives due to smaller molecular size .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
4-(2-Bromoethyl)-1-chloro-2-methoxybenzene C₉H₁₀BrClO 263.5 >300 (estimated) ~1.3 (estimated) –Br, –Cl, –OCH₃
4-(Bromomethyl)-1-chloro-2-methoxybenzene C₈H₇BrClO 239.5 288.9 (predicted) 1.455 –CH₂Br, –Cl, –OCH₃
1-(2-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.5 Not reported Not reported –Br, –Cl
2-Chloroanisole C₇H₇ClO 142.6 198.5 1.191 –Cl, –OCH₃

Research Findings and Insights

  • Reactivity : The bromoethyl group in the target compound facilitates Suzuki-Miyaura coupling reactions, as demonstrated in patent EP0285 for synthesizing bicyclic amines .
  • Safety : Bromomethyl analogs are more volatile, requiring stringent storage conditions compared to bromoethyl derivatives .
  • Isomer-Specific Behavior : Positional isomerism (e.g., 1-bromoethyl vs. 2-bromoethyl) significantly impacts reaction pathways and byproduct formation .

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